Product packaging for fagopyritol B1(Cat. No.:)

fagopyritol B1

Cat. No.: B1243209
M. Wt: 342.3 g/mol
InChI Key: VCWMRQDBPZKXKG-KZMAIVIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fagopyritol B1 (2-O-α-D-galactopyranosyl-D-chiro-inositol) is a galactosyl cyclitol that serves as a key soluble carbohydrate in the seeds of common buckwheat ( Fagopyrum esculentum Moench) . This compound is part of a broader family of fagopyritols, which are galactosyl derivatives of D-chiro-inositol, and can be found in mono-, di-, and tri-galactosyl forms . In developing buckwheat seeds, the accumulation of this compound is closely associated with the acquisition of desiccation tolerance, a critical factor for seed viability and storability . The biosynthesis is catalyzed by specific, multifunctional galactinol synthase enzymes (GolS) in buckwheat that utilize UDP-galactose and D-chiro-inositol as substrates . This compound is of significant research interest due to its structural similarity to a putative insulin mediator . Its core structure, D-chiro-inositol, is a component of an inositol phosphoglycan that has been investigated in relation to insulin signaling pathways . This makes this compound a compelling compound for studies focused on insulin response disorders, such as non-insulin dependent diabetes mellitus (NIDDM) and polycystic ovary syndrome (PCOS) . Furthermore, its presence has also been confirmed in other species, including soybean ( Glycine max ) seeds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1243209 fagopyritol B1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7-,8+,9+,10-,11?,12-/m1/s1

InChI Key

VCWMRQDBPZKXKG-KZMAIVIWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O

Synonyms

fagopyritol B1
O-alpha-D-galactopyranosyl-1-2-D-chiro-inositol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Fagopyritol B1

Precursors and Substrates for Fagopyritol B1 Formation

The synthesis of this compound is contingent upon the availability of key molecular building blocks. These include a specific cyclitol as the acceptor molecule, its biosynthetic precursor, and a galactose donor.

D-chiro-inositol as a Primary Acceptor

D-chiro-inositol serves as the foundational molecule and primary galactosyl acceptor for the synthesis of this compound. globalsciencebooks.infopbsociety.org.plcambridge.org this compound is chemically defined as 2-O-α-D-galactopyranosyl-D-chiro-inositol. capes.gov.brnih.gov The formation of this compound occurs through the galactosylation of D-chiro-inositol. pbsociety.org.pl Studies involving feeding isolated soybean embryos with D-chiro-inositol have demonstrated a significant increase in this compound accumulation, confirming its role as a direct precursor. cambridge.orgcambridge.org Similarly, in buckwheat, the availability of D-chiro-inositol in the embryo directly influences the accumulation of fagopyritols. cambridge.org

Myo-inositol as a Biosynthetic Precursor to D-chiro-inositol

Myo-inositol is the most common isomeric form of inositol (B14025) in nature and functions as a precursor to D-chiro-inositol in many organisms, including higher plants. globalsciencebooks.infofertilityfamily.co.ukmdpi.com In plants, the conversion of myo-inositol to D-chiro-inositol is proposed to be a two-step oxidoreductase reaction, although the specific enzyme responsible has not been definitively identified. globalsciencebooks.info In humans and other mammals, myo-inositol is converted to D-chiro-inositol by an insulin-dependent epimerase. mdpi.comwikipedia.orgunimore.it Evidence suggests that increasing the availability of myo-inositol in buckwheat maternal tissues can enhance the accumulation of D-chiro-inositol and subsequently fagopyritols in the seeds. cambridge.org

UDP-galactose as the Galactosyl Donor

The galactose moiety required for the synthesis of this compound is provided by uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose). pbsociety.org.plcambridge.orgthefreedictionary.com This activated sugar nucleotide acts as the galactosyl donor in the enzymatic reaction that attaches a galactose molecule to D-chiro-inositol. pbsociety.org.plcambridge.org The reaction is catalyzed by a specific enzyme, galactinol (B1212831) synthase, which facilitates the transfer of the galactosyl group from UDP-galactose to the acceptor molecule. pbsociety.org.plthefreedictionary.com

Enzymology of this compound Synthesis

The enzymatic machinery responsible for this compound synthesis is central to its production in plants. The key enzyme involved is galactinol synthase, which exhibits remarkable substrate specificity and, in some cases, multifunctionality.

Characterization of Galactinol Synthase (GolS) Activity in this compound Production

Galactinol synthase (GolS), officially known as UDP-galactose:myo-inositol galactosyltransferase (EC 2.4.1.123), is the primary enzyme responsible for the synthesis of this compound. pbsociety.org.plfgcu.educabidigitallibrary.org While its principal role in many plants is the synthesis of galactinol from myo-inositol and UDP-galactose, certain GolS enzymes have been shown to utilize D-chiro-inositol as an alternative acceptor substrate. cambridge.orgscispace.comicm.edu.pl

Research on recombinant soybean galactinol synthase (GmGolS) has shown that it can catalyze the synthesis of this compound when provided with D-chiro-inositol and UDP-galactose. cambridge.orgcambridge.orgthefreedictionary.com Similarly, GolS from tiny vetch seeds has demonstrated the ability to use D-chiro-inositol as a galactosyl acceptor to produce this compound. scispace.comicm.edu.pl

Enzyme SourcePrimary SubstratesPrimary ProductAlternative Acceptor for this compound SynthesisReference
Soybean (GmGolS)myo-inositol, UDP-galactoseGalactinolD-chiro-inositol cambridge.orgcambridge.orgthefreedictionary.com
Tiny Vetchmyo-inositol, UDP-galactoseGalactinolD-chiro-inositol scispace.comicm.edu.pl
Buckwheat (FeGolS-1)myo-inositol, UDP-galactoseGalactinolD-chiro-inositol globalsciencebooks.infofgcu.edu
Buckwheat (FeGolS-2)myo-inositol, UDP-galactoseGalactinolD-chiro-inositol globalsciencebooks.infofgcu.edu

Identification and Functional Analysis of Multifunctional Galactinol Synthase Isoforms

In buckwheat, multiple isoforms of galactinol synthase have been identified, some of which exhibit multifunctional properties. fgcu.educabidigitallibrary.orgebi.ac.uk Two full-length cDNA clones encoding GolS homologues, designated FeGolS-1 and FeGolS-2, have been isolated from buckwheat seeds. fgcu.edu

While both recombinant FeGolS-1 and FeGolS-2 proteins demonstrate standard galactinol synthase activity with myo-inositol, they display distinct functionalities when D-chiro-inositol is the substrate. globalsciencebooks.infofgcu.edu FeGolS-1 exclusively catalyzes the synthesis of this compound. In contrast, FeGolS-2 is a multifunctional enzyme that catalyzes the synthesis of both fagopyritol A1 (α-D-galactopyranosyl-(1→3)-1D-chiro-inositol) and this compound in a 1:4 molar ratio. globalsciencebooks.infofgcu.edu This finding demonstrates that specific GolS isoforms possess unique catalytic capabilities that determine the type of fagopyritol produced.

Enzyme IsoformSubstratesProductsProduct Ratio (A1:B1)Reference
FeGolS-1D-chiro-inositol, UDP-galactoseThis compound- globalsciencebooks.infofgcu.edu
FeGolS-2D-chiro-inositol, UDP-galactoseFagopyritol A1, this compound1:4 globalsciencebooks.infofgcu.edu

Specificity of Galactosyl Linkage Formation (e.g., α-(1→2) in this compound)

This compound is chemically defined as O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol. capes.gov.brnih.govnih.govebi.ac.uk This structure indicates a specific α-galactosidic bond at the 2-position of the D-chiro-inositol ring. nih.govnih.gov The formation of this precise linkage is a critical step in its biosynthesis.

The synthesis of this compound is catalyzed by a galactinol synthase (GolS)-like enzyme. pbsociety.org.plmdpi.com In buckwheat, a multifunctional enzyme, Fagopyrum esculentum galactinol synthase 2 (FeGolS-2), has been identified as being responsible for the synthesis of both fagopyritol A1 and this compound, using UDP-galactose as the galactosyl donor. researchgate.netglobalsciencebooks.info This enzyme is capable of forming the α-(1→3) linkage found in the fagopyritol A series as well as the α-(1→2) linkage characteristic of the fagopyritol B series. globalsciencebooks.info The ready hydrolysis of fagopyritols by α-galactosidase confirms the presence of the α-galactosyl linkage. nih.gov

Potential for Homologs and Novel Fagopyritol Synthases

Research suggests the existence of various galactinol synthase homologs with the ability to synthesize fagopyritols. For instance, soybean galactinol synthase can also produce this compound. cambridge.org In buckwheat, unique galactinol synthase homologs are responsible for forming both fagopyritol A1 and this compound. cambridge.org The presence of this compound and the absence of fagopyritol A1 in some cereal grains suggest that only one form of galactinol synthase may be active, similar to what is observed in vetch and soybean seeds. pbsociety.org.pl

A multifunctional galactinol synthase in buckwheat, which shares homology with fagopyritol synthase (FeGolS), has been characterized. frontiersin.orgnih.gov Two specific FeGolS genes have been identified that are involved in the synthesis of fagopyritols from UDP-galactose and D-chiro-inositol. frontiersin.orgnih.gov While the synthesis of the initial fagopyritols like B1 is attributed to these GolS-like enzymes, the enzymes responsible for creating higher galactosyl oligomers (e.g., fagopyritol B2, B3) have not yet been definitively identified but are proposed to be multifunctional stachyose (B150584) synthases or similar enzymes that use galactinol as the galactosyl donor. researchgate.netresearchgate.net

Intracellular and Intercellular Transport of this compound Precursors

The accumulation of this compound in seeds is dependent on the supply of its precursor, D-chiro-inositol, from the maternal plant tissues.

Movement of D-chiro-inositol from Maternal Plant Tissues to Developing Seeds

D-chiro-inositol is synthesized in the maternal tissues, such as the leaves, of plants like soybean and buckwheat. researchgate.netresearchgate.netcambridge.org From there, it is transported to the developing seeds. researchgate.netcambridge.orgcambridge.org In soybean, for example, D-chiro-inositol, along with sucrose (B13894) and other cyclitols, is unloaded from the seed coat into the apoplastic space surrounding the embryo. researchgate.netcambridge.org The developing embryo then takes up these precursors to synthesize their respective α-galactosides, including this compound. researchgate.netcambridge.org The amount of this compound that accumulates in the maturing seed is directly limited by the amount of D-chiro-inositol supplied from the maternal plant. researchgate.net

Interconversion and Transport Dynamics of Related Cyclitols (e.g., D-pinitol, Myo-inositol)

The metabolism and transport of D-chiro-inositol are closely linked to other cyclitols, primarily myo-inositol and D-pinitol. Myo-inositol is considered a precursor for the synthesis of D-chiro-inositol. cambridge.orgcambridge.org Evidence from explant feeding experiments in soybean and buckwheat supports this conversion. cambridge.org In some legumes, D-pinitol is also synthesized from myo-inositol. mdpi.com

These cyclitols are mobile within the plant. Myo-inositol, D-pinitol, and D-chiro-inositol are transported from maternal tissues to the seeds. cambridge.orgresearchgate.net For instance, in soybean leaves, myo-inositol, D-chiro-inositol, and D-pinitol are synthesized and then transported to the seeds. researchgate.net Feeding D-pinitol to buckwheat explants has been shown to reduce the accumulation of D-chiro-inositol in the seeds, suggesting a competitive or interconnected transport and metabolic system. cambridge.org

Metabolic Interconnections with Raffinose (B1225341) Family Oligosaccharides (RFOs)

The biosynthesis of this compound is metabolically intertwined with the pathway for Raffinose Family Oligosaccharides (RFOs), a group of α-galactosyl extensions of sucrose. nih.gov

Shared Galactosyl Donors and Acceptors in Carbohydrate Metabolism

A key point of intersection between the fagopyritol and RFO pathways is the use of a common galactosyl donor. Galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol) is the primary galactosyl donor for the synthesis of RFOs like raffinose and stachyose. pbsociety.org.plfrontiersin.orgcambridge.org Galactinol itself is synthesized from UDP-D-galactose and myo-inositol by the enzyme galactinol synthase (GolS). pbsociety.org.plcambridge.org

The same galactinol synthase, or its homologs, can also catalyze the synthesis of this compound by transferring a galactose residue to D-chiro-inositol instead of myo-inositol. pbsociety.org.plmdpi.com This indicates a competition for the same enzyme and galactosyl donor between the two pathways. Furthermore, some research suggests that galactosyl cyclitols, including fagopyritols, can themselves act as galactosyl donors in the synthesis of higher RFOs, such as stachyose, further linking these metabolic networks. cambridge.org In legumes, the metabolism of methylated inositols like D-pinitol is also connected to the RFO pathway, where they are galactosylated by the transfer of galactosyl residues from galactinol. cambridge.org

Regulation of Biosynthetic Flux between Cyclitol Galactosides and RFOs

The biosynthesis of fagopyritols, including this compound, and Raffinose Family Oligosaccharides (RFOs) are interconnected metabolic pathways that compete for common precursors and enzymes. The regulation of metabolic flux between these two groups of α-D-galactosides is a critical process, particularly in seeds, and is governed by several factors including substrate availability, enzyme specificity, and developmental or environmental cues. pbsociety.org.plresearchgate.net The central point of this regulation is the enzyme galactinol synthase (GolS), which can utilize different cyclitols as galactosyl acceptors. researchgate.netpbsociety.org.pl

Substrate Competition and Enzyme Specificity

The primary regulatory checkpoint for the distribution of carbon between cyclitol galactosides and RFOs is the availability of their respective precursor cyclitols, D-chiro-inositol and myo-inositol. pbsociety.org.plcambridge.org Galactinol synthase (GolS) catalyzes the initial step in the biosynthesis of both this compound and galactinol, the essential galactosyl donor for RFO synthesis. pbsociety.org.plnih.govscispace.com

This compound Synthesis: GolS transfers a galactose moiety from UDP-D-galactose to D-chiro-inositol. pbsociety.org.pl

Galactinol Synthesis: The same enzyme, GolS, transfers a galactose moiety from UDP-D-galactose to myo-inositol to form galactinol. nih.govcambridge.org

Research has shown that GolS exhibits broad substrate specificity. researchgate.net For instance, GolS isolated from tiny vetch (Vicia hirsuta) seeds can use D-chiro-inositol as a substrate in addition to its primary substrate, myo-inositol. pbsociety.org.pl However, the efficiency of the reaction can differ; in vetch, the formation of galactinol was found to be more efficient than that of this compound when both substrates were present. pbsociety.org.pl This suggests that the relative concentrations of D-chiro-inositol and myo-inositol within the cell can directly influence whether the metabolic flux is directed towards fagopyritol synthesis or RFO synthesis.

Furthermore, high concentrations of one cyclitol can inhibit the synthesis of the other's galactoside. In tiny vetch, elevated levels of free D-chiro-inositol or D-pinitol were shown to have an inhibitory effect on GolS activity related to galactinol synthesis, leading to a drastic reduction in the accumulation of the RFO verbascose. pbsociety.org.plscispace.com This competitive inhibition underscores the pivotal role of cyclitol pools in regulating the balance between these two pathways.

In buckwheat, distinct isoforms of GolS have been identified, such as FeGolS-1 and FeGolS-2. These isoforms exhibit different catalytic activities; FeGolS-1 is associated with this compound synthesis, while FeGolS-2 can produce both fagopyritol A1 and B1. The presence of multiple enzyme isoforms with varying substrate affinities adds another layer of regulation to the biosynthetic process.

Influence of Downstream Enzymes and Developmental Shifts

While GolS represents the initial branch point, downstream enzymes also play a role. The synthesis of higher oligomers of fagopyritols (like fagopyritol B2 and B3) and higher-order RFOs (like stachyose and verbascose) is thought to be catalyzed by enzymes such as stachyose synthase. researchgate.netfrontiersin.org This enzyme uses galactinol as a galactosyl donor to elongate a sucrose molecule into raffinose and then stachyose. cambridge.orgfrontiersin.org It is proposed that a multifunctional stachyose synthase could also use galactinol to add galactose units to this compound, creating higher fagopyritols. researchgate.net This creates a second point of competition where the available pool of galactinol can be channeled towards either RFOs or fagopyritol oligomers.

The balance between these pathways is not static and can shift based on developmental stage and environmental conditions. In maturing buckwheat seeds, fagopyritols are the predominant accumulated α-galactosides. researchgate.net However, during the desiccation of buckwheat seedlings, a notable shift occurs where the hypocotyl tissues accumulate significant amounts of raffinose and stachyose, but not fagopyritols. researchgate.net This indicates a developmental or stress-induced reprogramming of the metabolic pathways, favoring RFO biosynthesis over fagopyritol accumulation in seedling tissues under dehydration stress. researchgate.net

The following tables summarize the key enzymes and the demonstrated effects of substrate availability on the biosynthetic output.

Research Findings

Table 1: Key Enzymes in the Biosynthesis of this compound and RFOs

EnzymeEC NumberSubstrate(s)Product(s)Pathway Role
Galactinol Synthase (GolS) 2.4.1.123UDP-D-galactose + D-chiro-inositolThis compoundInitiates fagopyritol biosynthesis. pbsociety.org.pl
UDP-D-galactose + myo-inositolGalactinolInitiates RFO biosynthesis by creating the primary galactosyl donor. nih.govcambridge.org
Raffinose Synthase (RS) 2.4.1.82Galactinol + SucroseRaffinoseFirst step in the RFO chain elongation. nih.gov
Stachyose Synthase (STS) 2.4.1.67Galactinol + RaffinoseStachyoseSecond step in RFO chain elongation. frontiersin.org
Galactinol + this compoundFagopyritol B2 (Proposed)Proposed role in synthesizing higher fagopyritol oligomers. researchgate.net

Table 2: Effect of Substrate Feeding on α-Galactoside Accumulation in Immature Soybean Embryos

Substrate Fed to EmbryoChange in this compound AccumulationChange in Galactopinitol AccumulationChange in Stachyose (RFO) AccumulationReference
D-chiro-inositol Increased 17-fold (axis) and 7-fold (cotyledons)No significant increaseNo significant increase cambridge.org
D-pinitol No significant increaseIncreased ~4.5-foldIncreased 2-fold (compared to D-chiro-inositol feeding) cambridge.org
myo-inositol Little effectLittle effectLittle effect (transiently doubled galactinol) cambridge.org

Occurrence, Accumulation, and Distribution of Fagopyritol B1 in Plants

Primary Botanical Sources of Fagopyritol B1

This compound is not ubiquitously distributed in the plant kingdom; its presence is most pronounced in specific plant families and species.

Dominance in Fagopyrum esculentum (Common Buckwheat) Seeds and Embryos

Common buckwheat (Fagopyrum esculentum Moench) stands out as the most significant botanical source of this compound. In the embryos of common buckwheat, this compound is a major soluble carbohydrate, constituting approximately 40% of the total soluble carbohydrates. nih.govcambridge.org This high concentration underscores its importance in the seed biology of this species. The bran milling fractions of common buckwheat seed are particularly rich in fagopyritols, containing about 40% fagopyritols within their total soluble carbohydrate content. nih.gov Of the various fagopyritols present, this compound consistently represents about 70% of the total fagopyritol content across all milling fractions. nih.gov The accumulation of fagopyritols, predominantly this compound, occurs in the embryo and aleurone tissues of the seeds. nih.govmdpi.com

Presence and Variation in Fagopyrum tataricum (Tartary Buckwheat)

Tartary buckwheat (Fagopyrum tataricum (L.) Gaertn.) also contains this compound, although its concentration relative to other soluble carbohydrates can differ from that in common buckwheat. nih.govmdpi.com While both common and Tartary buckwheat seeds contain a suite of five different fagopyritols, this compound is the major one in both species. mdpi.comresearchgate.net However, the proportion of fagopyritols to total soluble carbohydrates in the groats of Tartary buckwheat is lower, at around 21%, compared to the 40% found in common buckwheat. nih.gov This variation is likely influenced by both genetic and environmental factors. nih.gov Despite the lower percentage, Tartary buckwheat is still considered a significant source, with reports indicating that the total fagopyritol content is 11 times that of free D-chiro-inositol. researchgate.net

Detection in Other Plant Species (e.g., Glycine max, Vicia species)

Beyond the Fagopyrum genus, this compound has been detected in the seeds of various other plant species, particularly within the Leguminosae family. In soybean (Glycine max (L.) Merrill), this compound is one of the soluble carbohydrates that accumulate in the axis and cotyledon tissues during seed maturation. nih.govebi.ac.ukcambridge.org Its presence is also noted in the seed coats during mid-maturation. benthamopenarchives.com Studies involving feeding D-chiro-inositol to isolated soybean embryos have shown a significant increase in this compound accumulation, highlighting the synthetic capability of the embryo when the precursor is available. cambridge.orgcambridge.org

Spatiotemporal Accumulation Patterns during Plant Development

The concentration of this compound within plants is not static; it fluctuates significantly during different stages of development, particularly during seed maturation and germination.

Dynamics during Seed Maturation and Desiccation Tolerance Acquisition

A primary role attributed to this compound is its involvement in the acquisition of desiccation tolerance in maturing seeds. nih.govlublin.plcapes.gov.br As buckwheat seeds develop and mature, the content of this compound gradually increases. lublin.pl Research has shown a direct correlation between the accumulation of this compound and the ability of the seed to withstand drying. nih.govlublin.pl For example, the content of this compound in maturing buckwheat seeds can increase from approximately 2.0 mg per gram of dry weight to about 8.5 mg per gram of dry weight. lublin.pl This accumulation is a key part of the normal seed maturation process, alongside other soluble carbohydrates. cambridge.org

Environmental conditions during seed maturation can also influence this compound levels. For instance, lower temperatures (e.g., 18°C) during buckwheat seed development favor a higher accumulation of this compound compared to higher temperatures (e.g., 25°C), resulting in enhanced seed vigor and storability. nih.govnih.gov In yellow lupin seeds, the appearance of this compound, along with other galactosyl cyclitols, during maturation is directly linked to the seed's increased germinability after being dried out. cambridge.org

Changes in Content during Seed Germination and Early Seedling Growth

The high concentrations of this compound accumulated during seed maturation are subsequently utilized during germination and early seedling growth. A sharp decline in this compound content is observed as the seed imbibes water and begins to germinate. nih.govnih.gov This loss of this compound is correlated with the loss of desiccation tolerance in the germinating seed. nih.govcambridge.org In buckwheat, fagopyritols are rapidly degraded during germination. nih.govresearchgate.net Similarly, in yellow lupin, the loss of desiccation tolerance after germination is accompanied by the disappearance of this compound and other galactosyl cyclitols from the seedling tissues. cambridge.org

Interestingly, while fagopyritols are degraded, some studies on common buckwheat seedlings have shown that exposure to stresses like cold and dehydration can lead to a slight increase in this compound content in the hypocotyl and roots, suggesting a potential protective role in these young tissues as well. nih.govresearchgate.net However, the levels generally remain low or below the limit of quantification in seedling organs under normal growth conditions. nih.govresearchgate.net

Data Tables

Table 1: this compound Content in Buckwheat

SpeciesPlant PartThis compound Content/RelationReference
Fagopyrum esculentumEmbryo~40% of total soluble carbohydrates nih.govcambridge.org
Fagopyrum esculentumBran Milling Fraction70% of total fagopyritols nih.gov
Fagopyrum tataricumGroatsFagopyritols are 21% of total soluble carbohydrates nih.gov
Fagopyrum tataricumSeedMajor fagopyritol present mdpi.comresearchgate.net

Table 2: this compound Accumulation During Buckwheat Seed Maturation

Maturation StageThis compound Content (mg/g DW)ConditionReference
Early Maturation~2.0In planta lublin.pl
Late Maturation~8.5In planta lublin.pl
Mature Seed (18°C)Sucrose-to-fagopyritol B1 ratio of 0.8Controlled environment nih.gov
Mature Seed (25°C)Sucrose-to-fagopyritol B1 ratio of 2.46Controlled environment nih.gov

Tissue and Organ-Specific Distribution of this compound

Research has demonstrated a distinct pattern of this compound distribution in plants, particularly in buckwheat (Fagopyrum esculentum Moench). This distribution is closely linked to the physiological roles the compound is believed to play, such as in desiccation tolerance during seed maturation.

This compound, along with other fagopyritols, is primarily concentrated in the embryo and aleurone tissues of buckwheat seeds. mdpi.comresearchgate.netnih.gov This localization is significant as these tissues are vital for the seed's viability and successful germination. The accumulation in these specific tissues suggests a crucial role for this compound in seed development and stress tolerance. mdpi.comcambridge.org

Studies on buckwheat seed milling fractions have provided quantitative evidence for this preferential accumulation. Bran fractions, which are rich in embryo and aleurone tissues, contain significantly higher concentrations of fagopyritols compared to flour fractions derived mainly from the endosperm. researchgate.netnih.gov In these bran fractions, total fagopyritols can constitute around 40% of the total soluble carbohydrates, with this compound being the most abundant, accounting for approximately 70% of the total fagopyritols. researchgate.netnih.gov One study reported that this compound was the most common and abundant soluble carbohydrate in buckwheat seeds, making up 41.16% of the total. nih.gov

The concentration of this compound in the embryo is substantial, with fagopyritols being a major component of the soluble carbohydrates present. nih.gov This high concentration is associated with the acquisition of desiccation tolerance in maturing seeds, a critical trait for seed survival. agriculturejournals.czjst.go.jp

Interactive Data Table: this compound Concentration in Buckwheat Seed Fractions

Milling FractionTotal Fagopyritols ( g/100g dry weight)Percentage of this compound in Total FagopyritolsReference
Bran~2.56~70% researchgate.netnih.gov
Dark (Supreme) Flour0.7~70% researchgate.netnih.gov
Light (Fancy) Flour0.3~70% researchgate.netnih.gov

Note: The value for bran was calculated based on the provided data that bran contains 6.4 g of total soluble carbohydrates per 100 g of dry weight, with 40% being fagopyritols.

While the highest concentrations of this compound are found in the seeds, it is also present in the vegetative organs of buckwheat, including the leaves, stems, and roots, albeit at lower levels. nih.govlublin.pl The content of this compound in leaves and stems is generally low and shows minor fluctuations during the plant's growth and desiccation. lublin.pl

One study quantified the concentration of this compound in buckwheat leaves and stems to be in the range of 0.03–0.36 mg per gram of dry weight. lublin.pl In contrast, the content in seeds was significantly higher, ranging from 2.0–8.5 mg per gram of dry weight. lublin.pl

Interestingly, the concentration of this compound in vegetative tissues can be influenced by environmental stressors. For instance, cold stress has been shown to increase the content of this compound in the roots and hypocotyls of buckwheat seedlings. nih.govresearchgate.net Similarly, dehydration stress led to a four-fold increase in this compound in buckwheat hypocotyls and a two-fold increase in roots. nih.gov This suggests that this compound may also play a protective role in vegetative tissues under adverse conditions.

The presence of this compound in various plant parts, from the roots to the leaves, indicates its systemic distribution, although its primary accumulation site remains the seed embryo and aleurone layer. nih.govlublin.plresearchgate.net

Interactive Data Table: this compound Content in Different Buckwheat Organs

Plant OrganThis compound Content (mg/g dry weight)ConditionsReference
Leaves0.03 - 0.36Normal vegetation and desiccation lublin.pl
Stems0.03 - 0.36Normal vegetation and desiccation lublin.pl
Seeds2.0 - 8.5Maturing lublin.pl
RootsIncreased levelsCold stress nih.govresearchgate.net
HypocotylIncreased levelsCold stress nih.govresearchgate.net
Roots2-fold increaseDehydration stress nih.gov
Hypocotyl4-fold increaseDehydration stress nih.gov

Physiological Roles of Fagopyritol B1 in Plant Function

Contribution to Desiccation Tolerance Mechanisms in Seeds

Fagopyritol B1 is strongly associated with the acquisition of desiccation tolerance in maturing seeds. nih.gov In buckwheat, which does not accumulate large amounts of the more common protective sugars like raffinose (B1225341) and stachyose (B150584), this compound appears to fulfill a similar protective function. nimss.org Its accumulation coincides with the seed's ability to withstand extreme water loss during the final stages of development. nih.govlublin.pl

Research has demonstrated a direct correlation between the concentration of this compound and the onset of desiccation tolerance as buckwheat seeds mature on the parent plant. nih.govlublin.pl Conversely, as seeds germinate and lose their tolerance to drying, the levels of this compound decrease significantly. nih.govresearchgate.net This suggests that this compound is a key component in the suite of mechanisms that allow orthodox seeds to survive in a dry state. nimss.orgcambridge.org The accumulation of this compound and other galactosyl cyclitols during seed maturation is believed to be a critical factor for germinability after desiccation. cambridge.org For instance, in immature buckwheat seeds, desiccation stress actually triggers an increase in this compound content. lublin.pl This compound, along with sucrose (B13894), constitutes the major soluble carbohydrates in buckwheat embryos, with this compound accounting for approximately 40% of the total. nih.govcambridge.org The accumulation of these galactosyl cyclitols may supplant the role typically played by raffinose family oligosaccharides (RFOs) in other species for conferring desiccation tolerance. cambridge.org

Influence on Seed Storability and Viability

The presence and concentration of this compound also have a marked influence on the storability and long-term viability of seeds. nih.gov Studies have shown that environmental conditions during seed development that favor higher accumulation of this compound lead to enhanced seed vigor and storability. nih.gov For example, buckwheat seeds grown at a cooler temperature (18°C) exhibited a higher concentration of this compound relative to sucrose compared to seeds grown at a warmer temperature (25°C). nih.govresearchgate.net

The ratio of sucrose to this compound has been proposed as an indicator of seed storability. nih.govresearchgate.net A lower ratio, indicating a higher relative amount of this compound, is associated with better seed quality and longevity. nih.gov Specifically, embryos from seeds developed at 18°C had a sucrose-to-fagopyritol B1 ratio of 0.8, while those from seeds grown at 25°C had a much higher ratio of 2.46. nih.govresearchgate.net This suggests that this compound is a key factor in facilitating the long-term survival of the embryo in its quiescent, dried state. nih.gov While soluble carbohydrates are generally implicated in seed storability, the specific accumulation of galactosyl cyclitols like this compound appears to be a crucial strategy in species like buckwheat. scielo.brscielo.br

Involvement in Plant Responses to Abiotic Stress

This compound is not only important during seed development but also plays a role in the plant's response to various environmental challenges, acting as a protective compound. nih.gov

This compound functions as an osmoprotectant, helping plant cells withstand the damaging effects of low temperatures. nih.govmdpi.com During cold stress, the accumulation of soluble sugars like this compound increases the osmotic concentration within the cell, which helps to mitigate cellular dehydration and freezing damage. mdpi.com Research on buckwheat seedlings has shown that exposure to cold stress leads to an enhanced level of this compound in the hypocotyl and root tissues. nih.govresearchgate.net

Table 1: this compound and Other Carbohydrate Responses to Cold Stress in Buckwheat Seedling Organs
OrganConditionThis compound ChangeRaffinose & Stachyose ChangeReference
HypocotylCold StressIncreasedSubstantially Higher Increase nih.gov
RootsCold StressIncreasedSubstantially Higher Increase nih.gov
Seeds (maturing)Low Temperature (15°C)Preferential accumulation of fagopyritol A1 and B1 mdpi.com
Seeds (maturing)High Temperature (30°C)Preferential accumulation of fagopyritol A2 and B2 mdpi.com

In addition to its role during developmental desiccation in seeds, this compound also accumulates in vegetative tissues in response to dehydration stress. nih.gov When buckwheat seedlings are subjected to drying conditions, the content of this compound increases, particularly in the hypocotyl, alongside other cyclitols like D-chiro-inositol. nih.govresearchgate.net For example, dehydration led to a four-fold increase in this compound content in the hypocotyl and a two-fold increase in the roots compared to non-stressed tissues. nih.gov This response suggests that this compound is part of a broader mechanism to protect plant cells from the damaging effects of water loss, functioning as an osmolyte to maintain cellular integrity. lublin.plnih.gov

Role as an Osmoprotectant under Cold Stress

Proposed Cellular Mechanisms of Protection (e.g., Membrane Stabilization, Macromolecule Preservation)

The protective effects of this compound and other galactosyl cyclitols are attributed to their specific biophysical properties at the cellular level. nimss.orglublin.pl A leading hypothesis is that these sugars play a critical role in preserving the integrity of cellular membranes and macromolecules like proteins in the near-absence of water. nimss.orgscielo.br

One proposed mechanism is the "water replacement hypothesis," where the hydroxyl groups on the sugar molecules form hydrogen bonds with polar residues on membranes and proteins, effectively replacing the structural water that is lost during dehydration. cabidigitallibrary.org This prevents the fusion of membranes and the denaturation of proteins. scielo.brcabidigitallibrary.org

Another crucial role is the formation of a biophysical glassy state within the cytoplasm. nimss.org As water is removed, soluble sugars like this compound contribute to the formation of a stable, non-crystalline, amorphous solid (a "glass"). nimss.org This glassy state is thought to dramatically slow down molecular mobility, thereby inhibiting degradative chemical reactions and preserving cellular structures in a state of suspended animation until water becomes available again. nimss.org The accumulation of oligosaccharides and galactosyl cyclitols is considered central to this vitrification process, which is essential for the long-term survival of orthodox seeds. nimss.orgscielo.br Raffinose family oligosaccharides (RFOs) and galactosyl cyclitols are believed to protect macromolecules and membranes and provide osmotic regulation. lublin.pl

Advanced Research Methodologies for Fagopyritol B1 Investigation

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in isolating and quantifying fagopyritol B1 from complex biological matrices, such as seed extracts.

Gas Chromatography (GC) for Soluble Carbohydrate Profiling

Gas chromatography (GC) is a powerful and widely used technique for the analysis of soluble carbohydrates, including this compound. rsc.org Due to its high resolution and sensitivity, GC is often preferred over other methods for quantitative analysis. rsc.org

For GC analysis, non-volatile carbohydrates like this compound must first be converted into volatile derivatives. A common derivatization method is the formation of trimethylsilyl (B98337) (TMS) oximes. acs.org The resulting TMS derivatives are then separated on a capillary column, typically made of dimethyl polysiloxane. mdpi.com The separation is based on the different boiling points and interactions of the compounds with the stationary phase of the column.

Following separation, the compounds are detected, often by a flame-ionization detector (FID) or coupled with a mass spectrometer (GC-MS) for identification. globalsciencebooks.info Identification of this compound is achieved by comparing its retention time with that of a known standard. For instance, the retention time of this compound has been shown to be identical to that of O-α-D-galactopyranosyl-(1-->2)-D-chiro-inositol from soybean, confirming its structure. nih.gov

GC analysis has been instrumental in identifying this compound as a major soluble carbohydrate in buckwheat embryos, constituting up to 40% of the total soluble carbohydrates. nih.gov It has also been used to quantify this compound in other plant sources like pine nuts, where its concentration can range from 94.2 to 177.1 mg per 100 g. acs.org

Table 1: GC Operating Conditions for this compound Analysis

Parameter Condition
Column Capillary column (e.g., Rtx-1, 15 m length, 0.25 mm diameter, 0.1 μm film thickness) mdpi.com
Carrier Gas Helium (1.0 ml min⁻¹)
Injector Temperature 325°C
Detector Flame-Ionization Detector (FID) or Mass Spectrometer (MS) globalsciencebooks.info
Temperature Program Initial temperature of 150°C, ramped to 325°C at 20°C min⁻¹, and held for 15 min
Derivatization Trimethylsilylation acs.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound and other soluble carbohydrates. While GC often provides higher resolution, HPLC is advantageous as it typically does not require derivatization of the analyte.

In HPLC analysis of carbohydrates, a common setup includes an analytical column like a Bio-Rad Aminex HPX-87P, often preceded by a guard cartridge. oup.com The separation is performed isocratically, using deionized water as the mobile phase, with the column maintained at an elevated temperature (e.g., 85 °C) to improve resolution. oup.com

Detection of non-UV-absorbing compounds like this compound is commonly achieved using a refractive index (RI) detector or an evaporative light-scattering detector (ELSD). oup.comresearchgate.net The latter is often preferred for its sensitivity in determining D-chiro-inositol and its derivatives in buckwheat. researchgate.net HPLC has been successfully employed to analyze this compound content in various samples, contributing to the understanding of its distribution. ebi.ac.ukresearcher.life

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound, including the connectivity of its atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex carbohydrates like this compound. It provides detailed information about the molecular structure, including the sequence of monosaccharide units, the positions of glycosidic linkages, and their stereochemistry (α or β). nih.gov

Both ¹H and ¹³C NMR are used to determine the structure of this compound. nih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide a wealth of structural information. unimo.it For oligosaccharides, the analysis of trans-glycosidic coupling constants and the spatial proximity of atoms on different residues are key to defining the linkage. nih.gov

Specifically for this compound, NMR studies have definitively confirmed its structure as O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol. researchgate.net This confirms the α-configuration of the galactosyl linkage and its attachment to the 2-position of the D-chiro-inositol ring. nih.gov The conformation of the rings and the linkage between the galactose and inositol (B14025) moieties have been thoroughly investigated using various NMR techniques. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. researcher.life When coupled with a separation technique like GC (GC-MS), it also provides valuable structural information through the analysis of fragmentation patterns.

The electron impact (EI) mass spectra of the trimethylsilyl derivatives of this compound and its isomers, such as fagopyritol A1, are often similar. However, they can be distinguished by the different abundance ratios of specific fragment ions. nih.gov For example, fagopyritol A1 and B1 can be identified by the distinct ratios of fragments with mass-to-charge ratios (m/z) of 305/318 and 318/319. nih.gov This allows for the unequivocal characterization of these cyclitol glycosides. researchgate.net

MS analysis, particularly GC-MS, has been crucial in the initial identification of this compound in various plant sources, including pine nuts. acs.org It has also been used to confirm the linkage position of mannose to the inositol ring in related glycosylinositolphospholipids by analyzing the mass spectrum of the resulting acetylated alcohol product after a series of chemical reactions. oup.com

Isotopic Labeling and Tracing Techniques for Pathway Elucidation

Isotopic labeling is a sophisticated technique used to trace the metabolic pathways leading to the biosynthesis of compounds like this compound. wikipedia.org This method involves feeding a precursor molecule containing a stable isotope (e.g., ¹³C or ²H) to a biological system and then tracking the incorporation of the isotope into the final product. nih.gov

By analyzing the distribution of the isotopic label in the resulting this compound molecule, researchers can elucidate the sequence of enzymatic reactions and the precursor molecules involved in its synthesis. mdpi.com This technique is particularly powerful when combined with analytical methods like NMR and MS, which can precisely determine the location of the isotopes within the molecule. doi.org

Stable isotope labeling has been widely applied in metabolomics to understand metabolic fluxes and pathway regulation. silantes.com For example, feeding cells with ¹³C-labeled glucose allows for the tracing of carbon atoms through central metabolic pathways, including those that may lead to the synthesis of the inositol and galactose moieties of this compound. nih.gov While specific isotopic labeling studies focusing solely on the this compound biosynthetic pathway are not extensively detailed in the provided context, the principles of this technique are well-established for elucidating carbohydrate metabolism. mdpi.com

Table 2: List of Compounds

Compound Name
This compound
Fagopyritol A1
Fagopyritol A2
Fagopyritol B2
Fagopyritol B3
D-chiro-inositol
Galactose
Glucose
Sucrose (B13894)
Raffinose (B1225341)
Stachyose (B150584)
Pinitol
Galactinol (B1212831)
Galactopinitol A1
Maltose
myo-inositol
Melibiose
Melezitose
Arabinose
Xylose
Glycerol
Mannose
Erythritol
Xylitol
Ciceritol
Galactosyl pinitol A
Galactosyl pinitol B
Verbascose

Molecular and Genetic Approaches in Biosynthetic Studies

The elucidation of the biosynthetic pathway of this compound has been significantly advanced through the application of sophisticated molecular and genetic techniques. These methodologies have enabled researchers to identify and characterize the enzymes responsible for its synthesis, understand the substrate-product relationships, and investigate the regulation of its production in response to environmental signals.

Heterologous Gene Expression for Enzyme Characterization

A powerful strategy for characterizing the function of enzymes involved in this compound biosynthesis is the expression of their corresponding genes in a foreign host, a process known as heterologous expression. This approach allows for the production of large quantities of a specific enzyme in a controlled system, free from other potentially interfering enzymes present in the native plant. The bacterium Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-understood genetics. cambridge.orgfrontiersin.org

A pivotal discovery in understanding this compound synthesis came from the heterologous expression of galactinol synthase (GolS) genes. Initially known for its role in the synthesis of galactinol, a precursor for the raffinose family of oligosaccharides, researchers hypothesized that GolS might also be responsible for the galactosylation of D-chiro-inositol to form fagopyritols.

In a key study, two full-length cDNAs encoding GolS homologues from buckwheat (Fagopyrum esculentum), designated FeGolS-1 and FeGolS-2, were isolated and expressed in E. coli. fgcu.edu The resulting recombinant proteins were then assayed for their enzymatic activity. When supplied with UDP-galactose and D-chiro-inositol as substrates, the recombinant FeGolS-1 protein catalyzed the synthesis of this compound. fgcu.edu Interestingly, the FeGolS-2 protein was found to be multifunctional, catalyzing the synthesis of both fagopyritol A1 and this compound. fgcu.edu

Similarly, recombinant soybean (Glycine max) galactinol synthase (GmGolS) was heterologously expressed in E. coli. cambridge.org In vitro assays demonstrated that this enzyme could also catalyze the synthesis of this compound from UDP-galactose and D-chiro-inositol, but it did not synthesize galactopinitols. cambridge.org These findings conclusively demonstrated that specific isoforms of galactinol synthase are directly responsible for the synthesis of this compound.

The characterization of these recombinant enzymes often involves determining their kinetic properties, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for different substrates. This provides a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency.

Table 1: Examples of Heterologous Expression for this compound Biosynthetic Enzyme Characterization

GeneSource OrganismExpression HostSubstratesProductReference
FeGolS-1Buckwheat (Fagopyrum esculentum)E. coliUDP-galactose, D-chiro-inositolThis compound fgcu.edu
FeGolS-2Buckwheat (Fagopyrum esculentum)E. coliUDP-galactose, D-chiro-inositolFagopyritol A1, this compound fgcu.edu
GmGolSSoybean (Glycine max)E. coliUDP-galactose, D-chiro-inositolThis compound cambridge.org

Substrate Feeding Experiments in Isolated Plant Tissues and Explant Systems

Substrate feeding experiments using isolated plant tissues or explants are a classical yet highly effective method for investigating biosynthetic pathways. This technique involves supplying specific precursor molecules to the tissue and then analyzing the resulting changes in the accumulation of downstream products. This approach provides in vivo evidence for the conversion of a substrate to a product within a biological context.

A significant body of research on this compound biosynthesis has utilized isolated immature soybean zygotic embryos. These embryos, when cultured in vitro, can be fed with various cyclitols to observe the impact on the accumulation of their galactosylated derivatives. In one such study, feeding D-chiro-inositol to isolated soybean embryos resulted in a dramatic increase in the concentration of this compound, with a 17-fold increase in the axis and a 7-fold increase in the cotyledons. cambridge.org Conversely, feeding with myo-inositol led to an increase in galactinol accumulation but a decrease in this compound, highlighting the competition for the galactosyl donor, UDP-galactose. cambridge.org

These experiments have also provided insights into the transport and metabolism of cyclitols. For example, it was observed that D-pinitol and D-chiro-inositol are likely transported from the maternal tissues to the embryo in soybean, as the embryos themselves appear deficient in their synthesis. cambridge.org

Similar substrate feeding experiments have been conducted on explants of other plants. In triticale, feeding grains with D-chiro-inositol led to the synthesis and accumulation of this compound. In tiny vetch (Vicia hirsuta), feeding explants with D-chiro-inositol induced the accumulation of not only this compound but also its higher homologues, fagopyritol B2 and B3. scispace.com These studies collectively confirm that the availability of the D-chiro-inositol substrate is a key determinant for the biosynthesis of this compound in various plant species.

Table 2: Summary of Substrate Feeding Experiments for this compound Investigation

Plant SystemTissue/ExplantSubstrate FedKey FindingReference
Soybean (Glycine max)Isolated zygotic embryosD-chiro-inositol7- to 17-fold increase in this compound accumulation. cambridge.org
TriticaleGrainsD-chiro-inositolSynthesis and accumulation of this compound.
Tiny Vetch (Vicia hirsuta)Explants with podsD-chiro-inositolIncreased accumulation of this compound, B2, and B3. scispace.com

Analysis of Gene Expression Patterns (e.g., GolS) in Response to Environmental Cues

The accumulation of this compound in plants is often associated with responses to environmental stresses, such as cold and drought, suggesting a role in stress tolerance. nih.govnimss.org Investigating the expression patterns of genes involved in its biosynthesis, particularly galactinol synthase (GolS), under different environmental conditions can provide crucial insights into the regulation of this pathway.

Studies have shown that the expression of GolS genes is often induced by various abiotic stresses. In wheat (Triticum aestivum), the expression of two GolS genes, TaGolS1 and TaGolS2, was found to be induced by cold stress. nih.gov While this study focused on the subsequent accumulation of raffinose family oligosaccharides, the established dual functionality of GolS enzymes suggests a potential link to fagopyritol accumulation if the appropriate substrates are available.

More directly, in buckwheat seedlings, cold stress led to an enhanced level of this compound in the hypocotyl and roots. nih.gov This increase in this compound content under cold conditions points towards a regulated response, likely involving the upregulation of the relevant biosynthetic genes like GolS. Similarly, the accumulation of fagopyritols in buckwheat seeds was found to be influenced by the temperature during seed maturation. nih.gov

The accumulation of fagopyritols, including this compound, in soybean seeds is also associated with the onset of desiccation tolerance during seed maturation. nimss.org Dehydration stress is known to induce the expression of GolS and the accumulation of galactinol. nih.gov This suggests that the signaling pathways activated by desiccation also regulate the biosynthetic machinery for this compound production.

These studies indicate that environmental cues serve as signals that can modulate the expression of GolS genes, thereby controlling the supply of the galactosyl donor for this compound synthesis and contributing to the plant's adaptive response to stress.

Chemoenzymatic Synthesis for Research Material Generation

The limited availability of pure this compound from natural sources can be a bottleneck for research into its biological functions. Chemical synthesis of such complex carbohydrates is often challenging due to the need for multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. nih.gov Chemoenzymatic synthesis offers a powerful alternative by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov

This approach can be used to generate this compound and its analogues for use as analytical standards or for biological activity studies. A noteworthy example is the chemoenzymatic synthesis of fagopyritol β-analogues. While not producing this compound directly, this work demonstrates the principle of using a combination of microbial biotransformation and chemical glycosylation to create similar structures. nih.gov

In the context of generating this compound for research, a chemoenzymatic strategy could involve the enzymatic synthesis of the core glycosidic linkage, followed by chemical modifications if necessary. The heterologously expressed galactinol synthase enzymes, with their proven ability to synthesize this compound in vitro, are ideal biocatalysts for such an approach. By providing the recombinant enzyme with its substrates, D-chiro-inositol and an activated galactose donor like UDP-galactose, this compound can be produced in a controlled enzymatic reaction. The product can then be purified for subsequent use. This method avoids the complexities of purely chemical synthesis and provides a reliable source of the compound for further investigation.

Future Directions and Emerging Research Avenues for Fagopyritol B1

Elucidation of Unidentified Enzymes and Regulatory Networks in Fagopyritol B1 Biosynthesis

The biosynthesis of this compound involves the transfer of a galactose molecule to D-chiro-inositol. While galactinol (B1212831) synthase has been identified as a key enzyme capable of catalyzing the synthesis of this compound, the complete enzymatic pathway and its regulation are not fully understood. nih.govresearchgate.net Specifically, the enzymes responsible for the synthesis of the precursor D-chiro-inositol from pinitol through demethylation have not yet been identified in some plants. nih.gov

Future research should focus on identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway. This includes the enzymes responsible for the synthesis of higher galactosyl oligomers of this compound, such as fagopyritol B2 and B3. researchgate.netcambridge.org Understanding the transcriptional regulatory networks that control the expression of these biosynthetic genes is also crucial. nih.gov For instance, investigating how environmental stressors like drought and cold temperatures influence the expression of genes encoding for enzymes like galactinol synthase could provide insights into the regulation of this compound accumulation. nih.gov

Exploration of Genetic Diversity and Genotype-Phenotype Relationships Affecting this compound Accumulation

Significant genetic variation exists within and between buckwheat species, which likely influences the accumulation of this compound. researchgate.netresearchgate.net Exploring this genetic diversity is a promising avenue for understanding the genetic basis of this compound content. To date, there has been limited research systematically evaluating the genetic variation for this compound accumulation across a wide range of buckwheat germplasm. cornell.edu

Future studies should aim to:

Screen diverse buckwheat collections to identify genotypes with contrasting levels of this compound.

Utilize techniques like Genotyping-by-Sequencing (GBS) to identify single nucleotide polymorphisms (SNPs) and other genetic markers associated with this compound content. mdpi.com

Conduct Genome-Wide Association Studies (GWAS) to pinpoint specific genes and genomic regions that control the accumulation of this compound. tandfonline.com

By establishing clear genotype-phenotype relationships, researchers can lay the groundwork for breeding programs aimed at developing buckwheat varieties with enhanced this compound content for potential nutritional and agricultural applications.

Comparative Metabolomics and Proteomics to Understand Integrated Carbohydrate Metabolism Pathways

This compound is part of a complex network of carbohydrate metabolism in plants. googleapis.com Understanding how its synthesis and accumulation are integrated with other metabolic pathways requires a systems-level approach. Comparative metabolomics and proteomics offer powerful tools to achieve this. tandfonline.comwistar.org

By comparing the metabolomes and proteomes of different buckwheat cultivars or plants grown under varying conditions, researchers can:

Identify correlations between the levels of this compound and other metabolites, such as sucrose (B13894), raffinose (B1225341), and stachyose (B150584). nih.govresearchgate.net

Uncover how changes in protein expression, particularly enzymes involved in carbohydrate metabolism, affect the flux through the this compound pathway. tandfonline.com

Gain a more holistic view of how plants allocate carbon resources between different carbohydrate pools in response to developmental cues and environmental stresses. nih.govcambridge.org

For example, a comparative metabolomics study of Tartary and common buckwheat seeds revealed significant differences in their metabolic profiles, highlighting the potential for this approach to uncover novel aspects of this compound metabolism. nih.gov

Development of Advanced Analytical Platforms for Comprehensive this compound Profiling

Accurate and efficient quantification of this compound and its related compounds is fundamental to all areas of research. While methods like high-resolution gas chromatography (GC) and liquid chromatography (LC) have been employed, there is a continuous need for the development of more advanced analytical platforms. nih.govnih.gov

Future efforts in this area should focus on:

Untargeted Metabolomics: Utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for global, untargeted profiling of metabolites, which can help in the discovery of new, related compounds and provide a broader picture of the metabolic state. nih.govcambridge.org

High-Throughput Methods: Developing rapid and robust analytical methods to screen large numbers of samples, which is essential for genetic diversity studies and breeding programs.

Improved Separation Techniques: Enhancing the separation of fagopyritol isomers (e.g., fagopyritol A1 and B1) and their higher oligomers to ensure accurate quantification. researchgate.net

These advancements will not only improve the precision of this compound analysis but also facilitate a more comprehensive understanding of its metabolic network.

Investigation of this compound Transport Mechanisms at the Cellular and Whole-Plant Levels

The movement of this compound and its precursors within the plant is a critical yet poorly understood process. dntb.gov.ua While it is known that cyclitols like D-chiro-inositol can be transported through the phloem, the specific mechanisms governing the transport of this compound remain obscure. nih.govresearchgate.net

Key questions for future research include:

How is D-chiro-inositol, the precursor for this compound, transported from maternal tissues to the developing embryo? researchgate.net

Are there specific transporter proteins responsible for the uptake and efflux of this compound across cellular membranes?

How is the long-distance transport of this compound or its precursors regulated at the whole-plant level, especially in response to environmental signals? researchgate.net

Investigating these transport mechanisms will be crucial for understanding how this compound is allocated to different tissues and organs, particularly the seeds where it accumulates to high levels. nih.gov Identifying the genes and proteins involved in this transport could open up new avenues for manipulating this compound accumulation in specific plant parts.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of fagopyritol B1 in plant tissues?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural identification, leveraging distinct chemical shifts for the galactopyranosyl-(1→2)-D-chiro-inositol linkage . High-Performance Liquid Chromatography (HPLC) coupled with refractive index or mass spectrometry is used for quantification, particularly in seed extracts . For reproducibility, ensure sample purification via solvent extraction (e.g., ethanol-water mixtures) and validate results with co-injection of synthetic standards .

Q. How can researchers distinguish this compound from its positional isomer, fagopyritol A1?

  • Methodological Answer : Differentiation relies on NMR analysis of glycosidic linkage positions. This compound exhibits a (1→2) galactosyl-inositol bond, confirmed by characteristic ¹H-¹³C correlation signals (e.g., δ ~5.0 ppm for anomeric protons), whereas fagopyritol A1 has a (1→3) linkage . Comparative studies using enzymatic hydrolysis (e.g., α-galactosidase specificity) or chromatographic retention times can further validate structural distinctions .

Advanced Research Questions

Q. What experimental approaches are used to investigate the role of this compound in seed desiccation tolerance?

  • Methodological Answer : Conduct temporal profiling of this compound accumulation during seed maturation using HPLC/NMR, correlating levels with osmotic stress markers (e.g., proline, raffinose). Mutant or transgenic plants (e.g., galactinol synthase knockouts) can be used to assess impaired desiccation tolerance . Complementary in vitro assays, such as membrane stabilization studies under dehydration, provide mechanistic insights .

Q. How can contradictory findings regarding the enzymatic synthesis pathways of this compound be resolved?

  • Methodological Answer : Address discrepancies by heterologously expressing candidate enzymes (e.g., galactinol synthase variants) in model systems (e.g., E. coli or yeast) and testing substrate specificity. For example, in vitro assays with UDP-galactose and D-chiro-inositol can confirm catalytic activity . Kinetic parameters (Km, Vmax) and isotopic labeling (e.g., ¹³C-galactose tracing) further clarify pathway dominance under varying physiological conditions .

Q. What methodologies are employed to study the impact of this compound on insulin signaling pathways in diabetic models?

  • Methodological Answer : Use in vitro insulin receptor phosphorylation assays (e.g., HepG2 cells) treated with purified this compound. In vivo, administer this compound to diabetic rodent models (e.g., streptozotocin-induced) and monitor glucose tolerance, insulin sensitivity (HOMA-IR), and pancreatic β-cell function . Pair these with metabolomic profiling to track downstream effects on inositol phosphate signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.